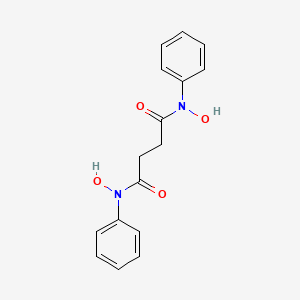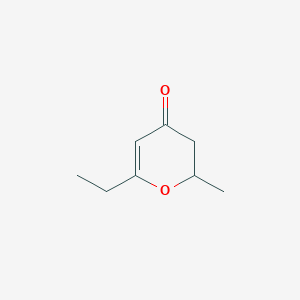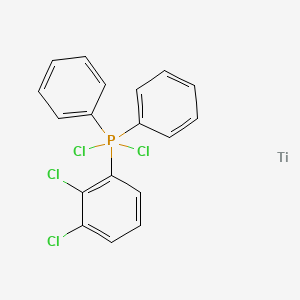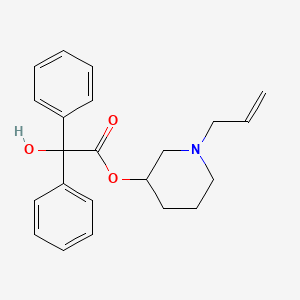
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate is an organic compound that features a phenoxy group substituted with hydroxy and methoxy groups, linked to an ethyl hydrogen sulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate typically involves the reaction of 4-hydroxy-3-methoxyphenol with ethylene sulfate under acidic conditions. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the sulfate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy-substituted phenoxy compounds.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cellular stress responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxyphenol: Shares the phenolic structure but lacks the ethyl hydrogen sulfate moiety.
2-(4-Hydroxyphenoxy)ethyl hydrogen sulfate: Similar structure but without the methoxy group.
2-(3-Methoxyphenoxy)ethyl hydrogen sulfate: Similar structure but without the hydroxy group.
Uniqueness
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate is unique due to the presence of both hydroxy and methoxy groups on the phenoxy ring, combined with the ethyl hydrogen sulfate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
13406-58-1 |
|---|---|
Fórmula molecular |
C9H12O7S |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C9H12O7S/c1-14-9-6-7(2-3-8(9)10)15-4-5-16-17(11,12)13/h2-3,6,10H,4-5H2,1H3,(H,11,12,13) |
Clave InChI |
ALZUFLOQNHQKGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCCOS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


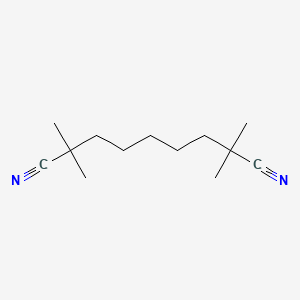

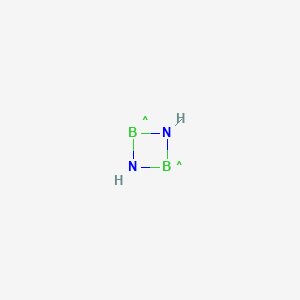
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

